

# An In-depth Technical Guide to 4-amino-3-ethoxy-N-ethylbenzamide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-amino-3-ethoxy-N-ethylbenzamide

Cat. No.: B1401143

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## Introduction

This technical guide provides a comprehensive overview of **4-amino-3-ethoxy-N-ethylbenzamide**, detailing its chemical identity, a proposed synthetic pathway, and a discussion of its potential, based on the chemistry of related compounds. While specific experimental data for this molecule is not readily available in the public domain, this guide leverages established chemical principles and general methodologies to provide a robust framework for its synthesis and future investigation.

## Chemical Identity and Structure

The IUPAC name for the compound is **4-amino-3-ethoxy-N-ethylbenzamide**. This name precisely describes its molecular structure, which is derived from a benzamide core.

Structure:

The structure consists of a benzene ring substituted with an amino group at position 4, an ethoxy group at position 3, and a carboxamide group at position 1. The nitrogen of the amide is further substituted with an ethyl group.

## Physicochemical Data

Specific quantitative physicochemical data for **4-amino-3-ethoxy-N-ethylbenzamide** is not currently available in published literature. For research purposes, these properties would need to be determined experimentally following synthesis. A summary of anticipated properties based on its structure is provided in the table below.

Property	Predicted Value/Information
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	208.26 g/mol
Appearance	Likely a solid at room temperature.
Solubility	Expected to have limited solubility in water and better solubility in organic solvents.
Melting Point	To be determined experimentally.
Boiling Point	To be determined experimentally.
pKa	The amino group would be basic.

## Proposed Synthesis: Experimental Protocol

A plausible and common method for the synthesis of N-substituted benzamides is through the coupling of a carboxylic acid with an amine. In this case, 4-amino-3-ethoxybenzoic acid would be coupled with ethylamine. The following is a detailed, generalized protocol based on established amide bond formation reactions.

Reaction Scheme:

4-amino-3-ethoxybenzoic acid + Ethylamine  $\xrightarrow{\text{(Coupling Agent)}}$  **4-amino-3-ethoxy-N-ethylbenzamide**

Materials:

- 4-amino-3-ethoxybenzoic acid
- Ethylamine (or ethylamine hydrochloride)

- A suitable coupling agent (e.g., EDC/HOBt, HATU, or thionyl chloride)
- An organic base (e.g., triethylamine or diisopropylethylamine) if starting from an amine salt.
- Anhydrous solvent (e.g., dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF))

General Procedure using a Carbodiimide Coupling Agent (e.g., EDC):

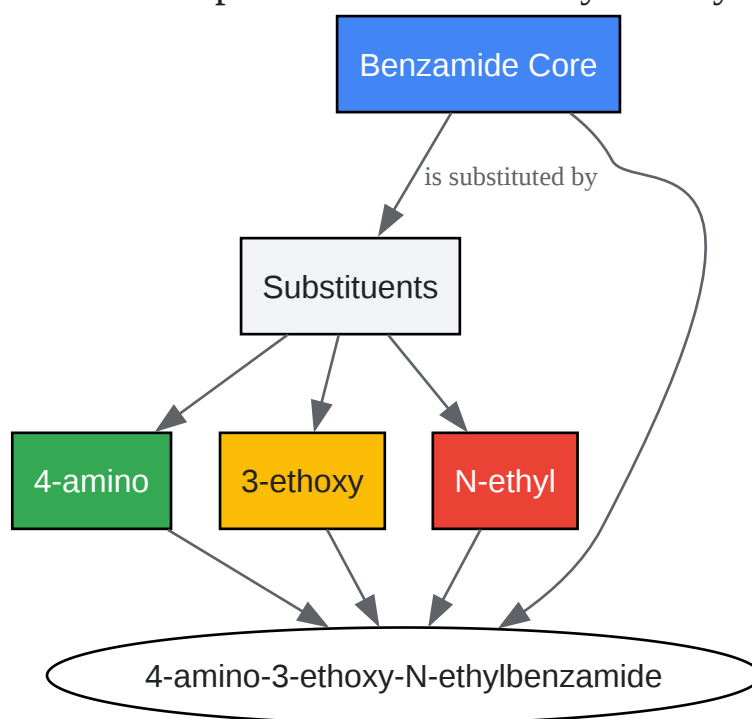
- Acid Activation: Dissolve 4-amino-3-ethoxybenzoic acid (1 equivalent) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an anhydrous solvent such as DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture to 0 °C in an ice bath.
- Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents) to the solution and stir for 30-60 minutes at 0 °C to form the activated ester.
- Amine Addition: In a separate flask, prepare a solution of ethylamine (1.5 equivalents) in the same solvent. If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (2.5 equivalents) to liberate the free amine.
- Slowly add the amine solution to the activated acid solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Work-up and Purification:
  - Monitor the reaction progress using thin-layer chromatography (TLC).
  - Once complete, wash the reaction mixture sequentially with a mild acidic solution (e.g., 1M HCl) to remove excess amine, a mild basic solution (e.g., saturated NaHCO<sub>3</sub>) to remove unreacted acid, and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **4-amino-3-ethoxy-N-ethylbenzamide**.

## Logical and Experimental Workflows

The following diagrams illustrate the logical relationship of the substituents to the parent benzamide structure and a typical experimental workflow for the proposed synthesis.

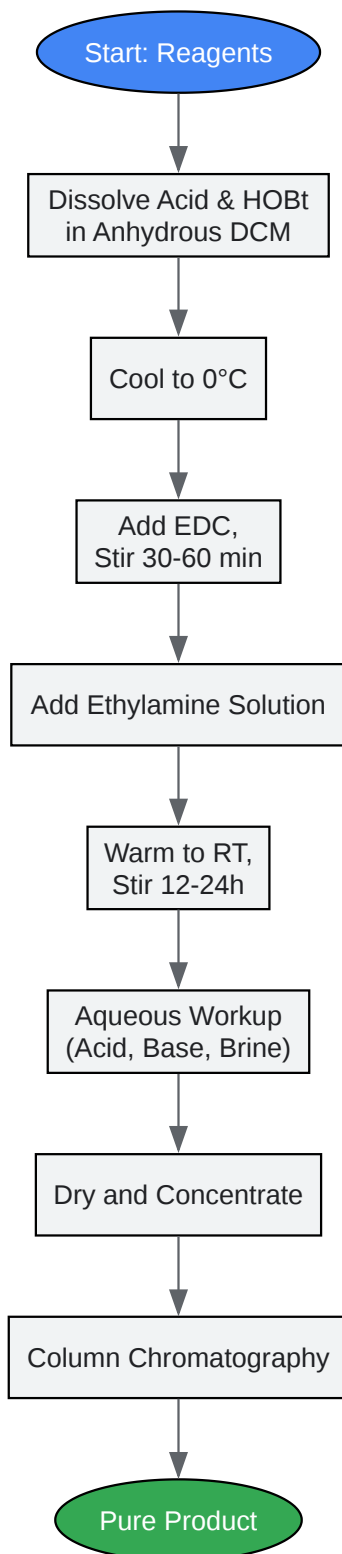
### Structural Relationship of 4-amino-3-ethoxy-N-ethylbenzamide



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Caption: Structural components of **4-amino-3-ethoxy-N-ethylbenzamide**.

## Experimental Workflow for Amide Synthesis



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Caption: A generalized workflow for the synthesis of **4-amino-3-ethoxy-N-ethylbenzamide**.

## Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of **4-amino-3-ethoxy-N-ethylbenzamide**. However, the benzamide scaffold is a common motif in many biologically active compounds and approved drugs. Therefore, it is plausible that this compound could exhibit interesting pharmacological properties. Future research would be necessary to explore its biological effects through in vitro and in vivo screening assays.

## Conclusion

This guide provides the foundational chemical information for **4-amino-3-ethoxy-N-ethylbenzamide**, including its IUPAC name, structure, and a detailed, plausible protocol for its synthesis. While specific experimental data and biological activity for this compound are yet to be determined, the information presented here serves as a valuable starting point for researchers and scientists interested in synthesizing and investigating this novel chemical entity. The provided workflows offer a clear and structured approach to its preparation, paving the way for future studies to elucidate its physicochemical properties and potential therapeutic applications.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)